(4S)-4-amino-5,6-heptadienoic acid, also known as (S)-gamma-allenyl-GABA or MDL 72483, is a significant compound in medicinal chemistry and neuropharmacology. It is an analog of gamma-aminobutyric acid (GABA) and serves primarily as a potent inhibitor of the enzyme GABA transaminase, which plays a crucial role in the metabolism of GABA in the brain. This inhibition leads to increased GABA levels, contributing to its anticonvulsant properties.
(4S)-4-amino-5,6-heptadienoic acid is classified as an amino acid derivative. It possesses both amino and carboxylic acid functional groups, categorizing it within the broader class of organic compounds known as amino acids. Its chemical formula is with a molecular weight of approximately 141.17 g/mol .
The synthesis of (4S)-4-amino-5,6-heptadienoic acid can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts or protective groups to ensure optimal yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to verify the structure and purity of the synthesized compound.
The molecular structure of (4S)-4-amino-5,6-heptadienoic acid features a heptadienoic backbone with an amino group at the fourth carbon position. The double bonds between carbons five and six contribute to its unsaturation.
The compound's structural data reveals:
(4S)-4-amino-5,6-heptadienoic acid participates in several important chemical reactions:
The mechanism by which this compound inhibits GABA transaminase involves binding to the active site of the enzyme, preventing it from catalyzing the conversion of GABA into succinic semialdehyde . This inhibition is dose-dependent and has been characterized through various pharmacological studies.
The mechanism of action for (4S)-4-amino-5,6-heptadienoic acid primarily involves:
Pharmacological studies indicate that doses around 60 mg/kg intraperitoneally or 70 mg/kg orally significantly reduce seizure activity by elevating brain GABA concentrations by approximately 3 µmol/g within five hours post-administration .
Relevant analyses indicate that (4S)-4-amino-5,6-heptadienoic acid retains its activity across a range of pH conditions but may degrade under extreme alkaline or acidic environments.
(4S)-4-amino-5,6-heptadienoic acid has several important applications in scientific research:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3